molecular formula C9H11BrClN3 B4115119 3-bromo-5-(4,5-dihydro-1H-imidazol-2-yl)aniline;hydrochloride

3-bromo-5-(4,5-dihydro-1H-imidazol-2-yl)aniline;hydrochloride

Cat. No.: B4115119
M. Wt: 276.56 g/mol
InChI Key: KPOPQZHBHDNHHS-UHFFFAOYSA-N
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Description

3-bromo-5-(4,5-dihydro-1H-imidazol-2-yl)aniline;hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a bromine atom, an imidazole ring, and an amine group, making it a versatile molecule for different chemical reactions and applications.

Properties

IUPAC Name

3-bromo-5-(4,5-dihydro-1H-imidazol-2-yl)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN3.ClH/c10-7-3-6(4-8(11)5-7)9-12-1-2-13-9;/h3-5H,1-2,11H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPOPQZHBHDNHHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)C2=CC(=CC(=C2)Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-(4,5-dihydro-1H-imidazol-2-yl)aniline;hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of a phenylamine derivative followed by the introduction of the imidazole ring through a cyclization reaction. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and cyclization reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and purification systems can streamline the production process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-(4,5-dihydro-1H-imidazol-2-yl)aniline;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The bromine atom can be reduced to form a hydrogen-substituted phenylamine.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or Grignard reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can produce a variety of functionalized phenylamine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-bromo-5-(4,5-dihydro-1H-imidazol-2-yl)aniline;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science research.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its ability to form stable complexes with biological molecules makes it a valuable tool for biochemical assays and imaging studies.

Medicine

In medicine, 3-bromo-5-(4,5-dihydro-1H-imidazol-2-yl)aniline;hydrochloride has potential applications as a therapeutic agent. Its structural features allow it to interact with specific molecular targets, making it a candidate for drug development in areas such as oncology and neurology.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various manufacturing processes, including the synthesis of polymers and coatings.

Mechanism of Action

The mechanism of action of 3-bromo-5-(4,5-dihydro-1H-imidazol-2-yl)aniline;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromine atom and imidazole ring play crucial roles in binding to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

  • [3-chloro-5-(4,5-dihydro-1H-imidazol-2-yl)phenyl]amine hydrochloride
  • [3-fluoro-5-(4,5-dihydro-1H-imidazol-2-yl)phenyl]amine hydrochloride
  • [3-iodo-5-(4,5-dihydro-1H-imidazol-2-yl)phenyl]amine hydrochloride

Uniqueness

Compared to its analogs, 3-bromo-5-(4,5-dihydro-1H-imidazol-2-yl)aniline;hydrochloride exhibits unique reactivity due to the presence of the bromine atom. This allows for specific interactions and reactions that may not be possible with other halogen-substituted derivatives. Additionally, the compound’s stability and solubility as a hydrochloride salt make it particularly suitable for various applications in research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-bromo-5-(4,5-dihydro-1H-imidazol-2-yl)aniline;hydrochloride
Reactant of Route 2
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3-bromo-5-(4,5-dihydro-1H-imidazol-2-yl)aniline;hydrochloride

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